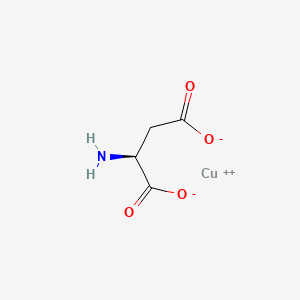
Copper L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper aspartate is a coordination compound formed by the reaction of copper ions with aspartic acid. Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an excellent ligand for metal ions.
Vorbereitungsmethoden
Copper aspartate can be synthesized through various methods. One common approach involves the solvothermal reaction of a copper salt, racemic aspartic acid, and 1,2,4-triazole. This reaction leads to the formation of a nanoporous copper aspartate compound . Another method involves the preparation of copper aspartate nanofibers based on aspartic acid and copper. These nanofibers exhibit multiple enzyme-like activities . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Copper aspartate undergoes various chemical reactions, including:
Oxidation: Copper aspartate can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other compounds.
Reduction: It can also undergo reduction reactions, where copper ions are reduced to a lower oxidation state.
Substitution: Copper aspartate can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands. Common reagents and conditions used in these reactions include solvents like water or organic solvents, and specific catalysts or co-catalysts to enhance the reaction efficiency. Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Copper aspartate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper aspartate involves its ability to mimic the activities of various enzymes. Copper ions in the compound can interact with substrates and facilitate catalytic reactions. For example, copper aspartate nanofibers exhibit peroxidase, laccase, catalase, ascorbate oxidase, and superoxide dismutase mimetic activities . These activities are achieved through the interaction of copper ions with specific molecular targets and pathways, enabling the compound to catalyze various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Copper aspartate can be compared with other metal aspartate compounds, such as magnesium aspartate, potassium aspartate, calcium aspartate, and zinc aspartate . . The presence of copper ions also imparts distinct catalytic properties that are not observed in other metal aspartates.
Eigenschaften
CAS-Nummer |
30272-90-3 |
|---|---|
Molekularformel |
C4H5CuNO4 |
Molekulargewicht |
194.63 g/mol |
IUPAC-Name |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
InChI-Schlüssel |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




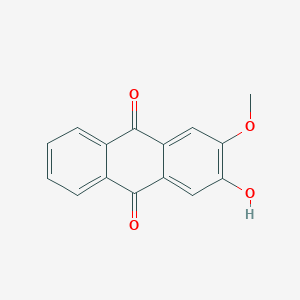

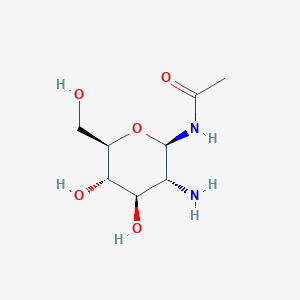
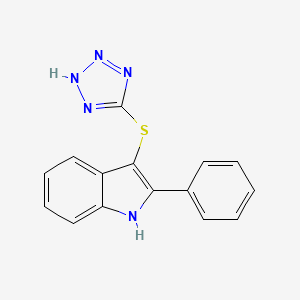

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
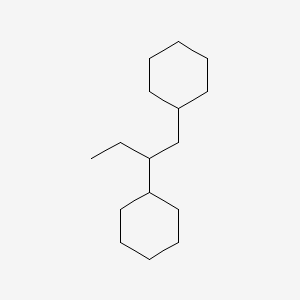
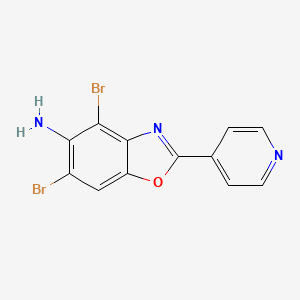
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
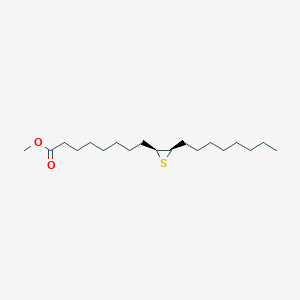
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
